

An In-depth Technical Guide to the Physical and Chemical Properties of Bucharaine

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Compound of Interest

Compound Name: Bucharaine

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Introduction

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant *Haplophyllum bucharicum*, a member of the Rutaceae family.[1] This guide provides a comprehensive overview of the known physical and chemical properties of **Bucharaine**, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The unique structure of **Bucharaine**, featuring a quinoline core linked to a monoterpene unit, has garnered interest for its potential biological activities.[1] Early studies have indicated that **Bucharaine** may possess sedative and hypothermic properties.[2] This document summarizes the available quantitative data, outlines experimental protocols for its synthesis and isolation, and visualizes a relevant signaling pathway to provide a thorough understanding of this natural compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Bucharaine** are summarized below. While extensive experimental data for some properties are limited in publicly available literature, the following tables provide the most current and accurate information available.

Table 1: General and Physical Properties of **Bucharaine**

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₅ NO ₄	[3]
Molecular Weight	331.4 g/mol	[3]
CAS Number	21059-47-2	[3]
IUPAC Name	4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-en-2-yl]-1H-quinolin-2-one	[3]
Appearance	Not explicitly reported, likely a solid at room temperature.	
Melting Point	Not available in cited literature.	
Boiling Point	Not available in cited literature.	
Solubility	Limited solubility in water; better solubility in organic solvents.	[3]

Table 2: Spectroscopic Data for **Bucharaine**

Spectroscopic Technique	Data	Source
High-Resolution Mass Spectrometry (HR-MS)	Measured m/z: 330.1711 (in negative ion mode, corresponding to $[M-H]^-$)	[1][4]
1H NMR Spectroscopy	Specific chemical shift data not extensively reported in available literature. Initial structure elucidation relied on 1H NMR to identify aromatic, olefinic, and aliphatic protons.	[1]
^{13}C NMR Spectroscopy	Detailed experimental data is not extensively reported in available literature.	[1]
Infrared (IR) Spectroscopy	Expected to show characteristic absorption bands for its functional groups (O-H, N-H, C=O, C=C, C-O). Specific experimental data is not available in the cited literature.	[1]

Experimental Protocols

Synthesis of Bucharaine

A key synthetic route to **Bucharaine** involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride, followed by selective hydroxylation and mono-epoxidation of the resulting geranyl ether intermediate.[5] The following is a representative protocol based on this reported synthesis.

Materials:

- 4-hydroxy-2-quinolone
- Geranyl chloride

- Anhydrous potassium carbonate
- Anhydrous acetone
- Reagents for selective hydroxylation (e.g., osmium tetroxide/N-methylmorpholine N-oxide)
- Reagents for mono-epoxidation (e.g., m-chloroperoxybenzoic acid)
- Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)
- Silica gel for column chromatography

Procedure:

- Synthesis of the Geranyl Ether Intermediate:
 - To a solution of 4-hydroxy-2-quinolone in anhydrous acetone, add anhydrous potassium carbonate.
 - Stir the mixture at room temperature for 30 minutes.
 - Add geranyl chloride dropwise to the suspension.
 - Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, filter the reaction mixture to remove potassium carbonate.
 - Evaporate the solvent under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the geranyl ether of 4-hydroxy-2-quinolone.
- Selective Hydroxylation:
 - Dissolve the purified geranyl ether in a suitable solvent system (e.g., acetone/water/t-butanol).

- Add N-methylmorpholine N-oxide and a catalytic amount of osmium tetroxide.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting diol by column chromatography.
- Mono-epoxidation to yield **Bucharaine**:
 - Dissolve the diol intermediate in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.
 - Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.
 - Stir the reaction at 0 °C to room temperature, monitoring by TLC.
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the final product, **Bucharaine**, by silica gel column chromatography.

Characterization: The structure and purity of the synthesized **Bucharaine** should be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, HR-MS, and IR spectroscopy, and compared with data from the natural product if available.

Isolation of Bucharaine from *Haplophyllum bucharicum*

The following is a general protocol for the isolation of alkaloids, including **Bucharaine**, from plant material, which can be adapted for *Haplophyllum bucharicum*.

Materials:

- Dried and powdered aerial parts of *Haplophyllum bucharicum*
- Methanol
- Hydrochloric acid (HCl)
- Ammonia solution (NH₄OH)
- Organic solvents for extraction (e.g., chloroform, ethyl acetate)
- Silica gel and/or Sephadex LH-20 for column chromatography

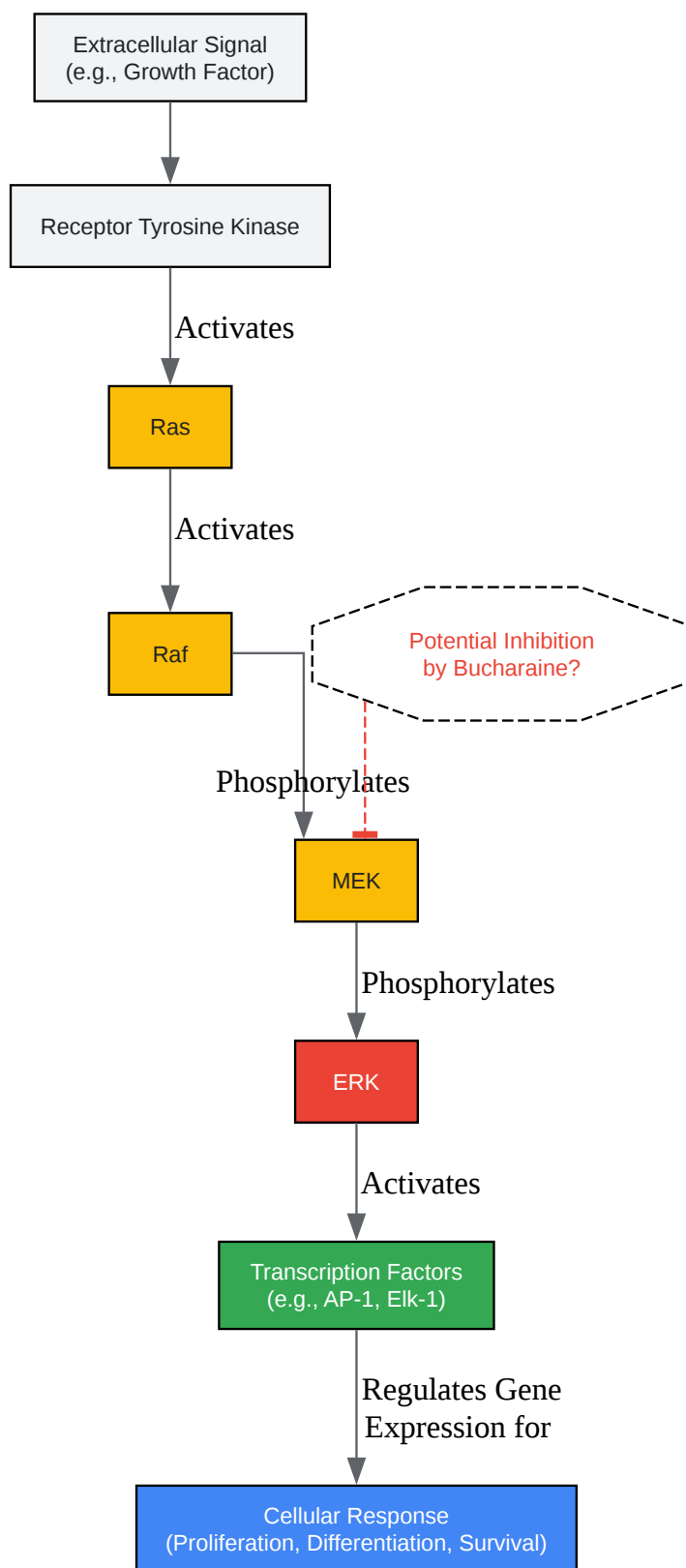
Procedure:

- Extraction:
 - Macerate the powdered plant material with methanol at room temperature for 24-48 hours.
 - Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
 - Acidify the crude extract with a dilute solution of HCl (e.g., 2%).
 - Partition the acidified extract with a nonpolar organic solvent (e.g., hexane or chloroform) to remove non-alkaloidal components.
 - Basify the aqueous acidic layer with a dilute ammonia solution to a pH of 9-10.
 - Extract the liberated alkaloids with an organic solvent (e.g., chloroform or ethyl acetate).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.
- Purification:
 - Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

- Monitor the fractions by TLC, visualizing with an appropriate reagent (e.g., Dragendorff's reagent).
- Combine fractions containing compounds with similar TLC profiles.
- For further purification, utilize size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate alkaloids based on their size.^[1]
- Fractions containing pure **Bucharaine** can be identified by spectroscopic analysis (NMR, MS).

Signaling Pathways

While the specific molecular targets and signaling pathways modulated by **Bucharaine** are currently not well-defined in the scientific literature, the broader class of quinoline alkaloids is known to interact with various cellular signaling cascades.^[1] For instance, some quinoline alkaloids have been shown to influence pathways involved in cell proliferation and inflammation, such as the MAPK/ERK and NF- κ B pathways. As a representative example, a simplified diagram of a generic MAPK/ERK signaling pathway, which is a common target for many natural products, is provided below. Further research is required to determine if **Bucharaine** directly interacts with this or other signaling pathways.



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Caption: A generic MAPK/ERK signaling pathway, a potential target for quinoline alkaloids.

Conclusion

Bucharaine represents an intriguing natural product with a unique chemical structure and preliminary evidence of biological activity. This guide has consolidated the available data on its physical and chemical properties, provided representative experimental protocols for its synthesis and isolation, and offered a perspective on potential areas of pharmacological investigation. The significant gaps in the experimental data, particularly detailed spectroscopic information and a defined mechanism of action, highlight the need for further research to fully elucidate the therapeutic potential of this monoterpenoid quinoline alkaloid. The information presented herein is intended to provide a solid foundation for future studies by researchers, scientists, and drug development professionals.

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